molecular formula C26H25N3O2 B12462472 2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12462472
M. Wt: 411.5 g/mol
InChI Key: QVLFWDJEXJYZOL-UHFFFAOYSA-N
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Description

2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and various functional groups such as amino, benzyl, methyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-component reactions. One common method involves the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in the presence of a suitable catalyst under reflux conditions. The reaction is carried out in ethanol, and the product is obtained in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrano[3,2-c]pyridine derivatives.

Scientific Research Applications

2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and fused ring structure

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

2-amino-6-benzyl-7-methyl-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C26H25N3O2/c1-16(2)19-9-11-20(12-10-19)23-21(14-27)25(28)31-22-13-17(3)29(26(30)24(22)23)15-18-7-5-4-6-8-18/h4-13,16,23H,15,28H2,1-3H3

InChI Key

QVLFWDJEXJYZOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(C)C)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

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